

# GBR-12909 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Vanoxerine dihydrochloride |           |
| Cat. No.:            | B1682825                   | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of GBR-12909 in experimental settings.

# Frequently Asked Questions (FAQs)

Q1: What is the primary target of GBR-12909?

GBR-12909 is a potent and selective inhibitor of the dopamine transporter (DAT), with a high binding affinity (Ki) of approximately 1 nM.[1][2] It acts as a competitive inhibitor at the dopamine binding site on the transporter protein, thereby blocking dopamine reuptake.[1]

Q2: What are the known major off-target binding sites for GBR-12909?

The most significant off-target interaction for GBR-12909 is its potent binding to sigma ( $\sigma$ ) receptors, with a reported IC50 of 48 nM.[2] It also has a lower affinity for the histamine H1 receptor (approximately 20-fold lower than for DAT) and significantly lower affinity (over 100-fold less) for the norepinephrine (NET) and serotonin (SERT) transporters.[1]

Q3: Why were clinical trials for GBR-12909 (Vanoxerine) halted?

Phase I clinical trials for GBR-12909 were terminated due to the observation of QTc interval prolongation in subjects.[3] This cardiac side effect is often associated with the blockade of the



human Ether-à-go-go-Related Gene (hERG) potassium channel, suggesting that hERG is a potential off-target of GBR-12909.

Q4: What are the functional consequences of GBR-12909 binding to sigma receptors?

Sigma receptors are intracellular chaperone proteins, and their activation can modulate a variety of cellular functions, including calcium signaling, ion channel activity, and neurotransmitter release.[4][5][6] Ligands for sigma receptors can influence dopaminergic systems through mechanisms independent of DAT inhibition.[7] Therefore, some of the observed effects of GBR-12909 in your experiments could be mediated by its action at sigma receptors.

# **Quantitative Data Summary**

The following table summarizes the binding affinities of GBR-12909 for its primary and key off-target sites.

| Target                              | Binding Affinity (Ki or IC50) | Selectivity vs. DAT | Reference |
|-------------------------------------|-------------------------------|---------------------|-----------|
| Dopamine Transporter (DAT)          | ~1 nM (Ki)                    | -                   | [1][2]    |
| Sigma Receptors                     | 48 nM (IC50)                  | ~48-fold lower      | [2]       |
| Histamine H1<br>Receptor            | ~20 nM (estimated Ki)         | ~20-fold lower      | [1]       |
| Norepinephrine<br>Transporter (NET) | >100 nM (Ki)                  | >100-fold lower     | [1]       |
| Serotonin Transporter (SERT)        | >100 nM (Ki)                  | >100-fold lower     | [1]       |

# **Troubleshooting Guides**

Issue 1: Unexpected experimental results not consistent with DAT inhibition alone.



# Troubleshooting & Optimization

Check Availability & Pricing

Your observed cellular or behavioral phenotype may be influenced by GBR-12909's off-target activities.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 3. New Drugs, Old Targets: Tweaking the Dopamine System to Treat Psychostimulant Use Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanoxerine National Institute on Drug Abuse PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0
  PMC [pmc.ncbi.nlm.nih.gov]



- 6. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of sigma receptor ligands on the extracellular concentration of dopamine in the striatum and prefrontal cortex of the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GBR-12909 Technical Support Center: Troubleshooting Potential Off-Target Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682825#potential-off-target-effects-of-gbr-12909-in-experiments]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com